

Application Note: Identification of Cedrenol using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Cedrenol	
Cat. No.:	B1202836	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cedrenol is a naturally occurring bicyclic sesquiterpene alcohol found in the essential oils of various plants, notably cedarwood.[1] Its characteristic woody aroma makes it a valuable compound in the fragrance and cosmetics industries.[2] Accurate identification and quantification of **Cedrenol** are crucial for quality control, chemical profiling of essential oils, and research into its biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity for the analysis of volatile and semi-volatile compounds like **Cedrenol**.[1][3] This application note provides a detailed protocol for the identification of **Cedrenol** using GC-MS.

Principle of the Method

The GC-MS technique combines two powerful analytical methods into a single system for the separation and identification of chemical components in a mixture.[3]

 Gas Chromatography (GC): The sample is first vaporized and carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is



influenced by their volatility and affinity for the stationary phase. Compounds elute from the column at characteristic times, known as retention times.

 Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged molecules and their fragments are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and definitive identification by comparison to spectral libraries.[1]

Experimental Protocol Reagents and Materials

- Cedrenol analytical standard (≥98% purity)
- High-purity solvent (e.g., Hexane or Dichloromethane, HPLC grade)
- Sample containing Cedrenol (e.g., cedarwood essential oil)
- · Autosampler vials with inserts
- Microsyringe

Standard and Sample Preparation

- Standard Stock Solution: Prepare a 1000 µg/mL stock solution of Cedrenol by accurately weighing the standard and dissolving it in the chosen solvent.
- Working Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50 μg/mL) by serially diluting the stock solution. These are used for calibration if quantification is required.
- Sample Preparation: Dilute the sample (e.g., essential oil) in the same solvent to a concentration expected to fall within the calibration range. A typical dilution for essential oils is 1:100 (v/v).
- Final Step: Transfer the prepared standards and samples into 2 mL autosampler vials for analysis.



GC-MS Instrumentation and Conditions

The following parameters are provided as a typical starting point for the analysis of sesquiterpene alcohols and may be optimized for specific instrumentation and applications.[4] [5]



Parameter	Setting	
Physicochemical Properties of Cedrenol		
Molecular Formula	C ₁₅ H ₂₄ O[1][6]	
Molecular Weight	220.35 g/mol [1][2][6]	
CAS Number	28231-03-0[1][2][6]	
GC System Parameters		
GC Column	TR-5 MS, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent 5% phenylmethylpolysiloxane column)[5]	
Carrier Gas	Helium (99.999% purity)	
Flow Rate	1.0 mL/min (constant flow)[4][5]	
Inlet Temperature	250 °C	
Injection Volume	1 μL	
Injection Mode	Split (Split ratio 20:1, adjust as needed for concentration)	
Oven Program	Initial: 60°C (hold 2 min), Ramp: 5°C/min to 240°C, Hold: 5 min	
MS System Parameters		
Ionization Mode	Electron Impact (EI)	
Ionization Energy	70 eV[5]	
Ion Source Temp.	230 °C	
Quadrupole Temp.	150 °C	
Mass Scan Range	40-450 m/z[5]	
Solvent Delay	3-5 minutes (to protect the filament from the solvent)	



Data Analysis and Interpretation

- Peak Identification: Cedrenol is identified by comparing its retention time in the sample chromatogram with that of the analytical standard.
- Spectral Matching: The identity is confirmed by comparing the mass spectrum of the analyte peak with the mass spectrum of the **Cedrenol** standard and with reference spectra from a commercial library, such as the NIST Mass Spectral Library.[2][7]
- Retention Index (RI): For enhanced confidence, the Linear Retention Index (LRI) can be
 calculated using an n-alkane series and compared with published values. Cedrenol has
 reported Kovats retention indices around 1604-1645 on non-polar columns.[2]

Data Presentation Key Mass Spectral Data for Cedrenol

The mass spectrum of **Cedrenol** is characterized by a molecular ion peak (M⁺) and several key fragment ions. The fragmentation pattern is crucial for its definitive identification.[1]

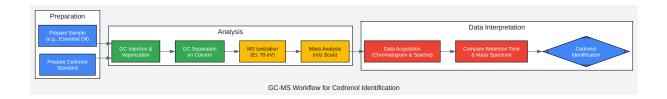
Ion Description	m/z (Mass-to-Charge Ratio)	Relative Intensity
Molecular Ion [M]+	220	Low
[M-CH₃]+ (Loss of a methyl group)	205	Moderate
[M-H ₂ O] ⁺ (Loss of water)	202	Moderate
[M-C ₃ H ₇] ⁺	177	Low
Base Peak	150	High (100%)
Other significant fragments	135, 121, 107, 93, 91	Moderate to High

Note: Relative intensities are approximate and can vary slightly between instruments.

Workflow Visualization

The logical workflow for the identification of **Cedrenol** using GC-MS is illustrated below.





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Caption: Experimental workflow for **Cedrenol** identification via GC-MS.

Conclusion

This application note details a robust and reliable GC-MS protocol for the identification of **Cedrenol**. The combination of chromatographic separation based on retention time and spectral data from mass spectrometry provides a high degree of confidence in the analytical results. This method is suitable for quality control in the fragrance industry, chemical profiling of natural products, and various research applications.

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